molecular formula C11H10O3 B3262889 4-But-2-ynyloxy-benzoic acid CAS No. 362705-53-1

4-But-2-ynyloxy-benzoic acid

Cat. No.: B3262889
CAS No.: 362705-53-1
M. Wt: 190.19 g/mol
InChI Key: POHPBKCZMFMFRJ-UHFFFAOYSA-N
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Description

4-But-2-ynyloxy-benzoic acid is an organic compound with the molecular formula C11H10O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a but-2-ynyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

4-But-2-ynyloxy-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-But-2-ynyloxy-benzoic acid involves the formation of pre-reactive complexes which alter reaction energy barriers . The enhancement of the local concentration takes place and consequently, the reactivity increases .

Future Directions

The future directions for 4-But-2-ynyloxy-benzoic acid could involve its use in the development of new drug delivery systems. For instance, a new drug delivery system based on a tetrabranched peptide known as NT4, which is a promising cancer theranostic due to its high cancer selectivity, has been developed . The NT4 is directly conjugated with one, two, or three units of paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-But-2-ynyloxy-benzoic acid can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-but-2-yn-1-yloxybenzoate with sodium hydroxide in tetrahydrofuran at 45°C for 23 hours under reflux conditions. The reaction medium is then hydrolyzed, diluted with ethyl acetate, and brought to pH 6 using hydrochloric acid. The product is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-But-2-ynyloxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the alkyne group to form alkanes or alkenes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Comparison with Similar Compounds

Similar Compounds

    4-But-2-yn-1-yloxybenzoate: A precursor in the synthesis of 4-But-2-ynyloxy-benzoic acid.

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its but-2-ynyloxy group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-but-2-ynoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPBKCZMFMFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26 ml (262 mmol) of an aqueous solution of sodium hydroxide having a concentration of 10N are added to a solution of 13.4 g (65.7 mmol) of methyl 4-but-2-ynyloxybenzoate diluted in 200 ml of tetrahydrofuran and 25 ml of water. The reaction medium is stirred at reflux for 5 h then at 45° C. for 18 h. The reaction medium is hydrolysed, diluted with ethyl acetate then brought to pH=6 using an aqueous solution of hydrochloric acid having a concentration of 1N. The product is extracted with ethyl acetate. The organic phase is washed with water then with a saturated aqueous solution of sodium chloride, dried over magnesium sulphate, filtered and concentrated. 12.5 g (100%) of 4-but-2-ynyloxybenzoic acid are obtained in the form of a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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